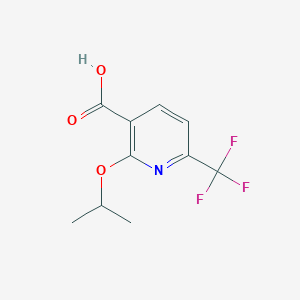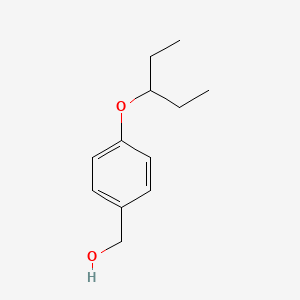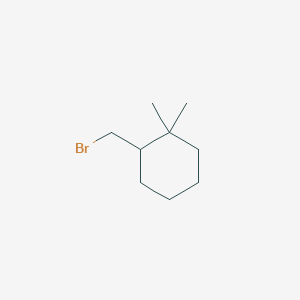
6-(dimethylamino)-1-methyl-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The dimethylamino group is a common functional group in organic chemistry, often imparting basicity to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar indole ring system, with the dimethylamino group providing electron-donating character .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electron-rich indole system and the basic dimethylamino group. It might undergo reactions typical for indoles, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could increase its basicity and solubility in polar solvents .Scientific Research Applications
Chemical Reactions and Synthesis
- Synthesis of Complex Compounds : The compound reacts with barbituric acid to form 6,6-dimethyl-1,5,6,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-2,4(3H)-dione and 3,3-dimethyl-2,3-dihydro-imidazo[1,2-c]pyrimidin-5,7(1H, 6H)-dione, suggesting its utility in synthesizing pyrimidine derivatives (Link et al., 1981).
- Formation of Polycyclic Meridianin Analogues : It has been used to prepare methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, leading to high yields of polycyclic meridianin analogues with uracil structural units (Časar et al., 2005).
- Creation of Dipeptide Derivatives : The compound is instrumental in transforming indolyl glycinates into dipeptide derivatives like 3-[(dimethylamino)methylidene]-2,3-dihydropyrazino[1,2-a]indole-1,4-dione, which have potential applications in peptide chemistry (Stanovnik et al., 2007).
Applications in Organic Chemistry
- Molecular Rearrangements : It's involved in reactions leading to molecular rearrangements, such as in the Fischer indole synthesis of β-carbolines, demonstrating its role in complex organic synthesis processes (Luis & Burguete, 1991).
- Formation of Pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones : The compound is used in the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H,3H)-diones, indicating its versatility in creating novel heterocyclic compounds (Dzvinchuk & Lozinskii, 2007).
Medicinal Chemistry Applications
- Synthesis of Antiviral Compounds : It has been used in the synthesis of compounds with potential antiviral activity, such as in the creation of 5-hydroxy-2-(dimethylaminomethyl)-1-methyl-6-pyridine-3-yl-1H-indole-3-carboxylic acids, which have shown efficacy in influenza virus models (Ivashchenko et al., 2014).
- Creation of Cytotoxic Agents : The compound is a precursor in synthesizing cytotoxic agents effective against various cancer cell lines, suggesting its potential in developing new anticancer drugs (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(dimethylamino)-1-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12(2)7-4-5-8-9(6-7)13(3)11(15)10(8)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWPEXKYVPIXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N(C)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



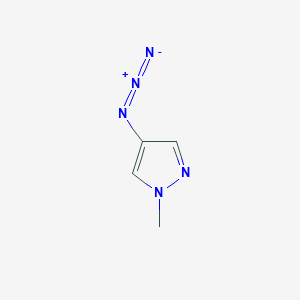
![2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1380233.png)

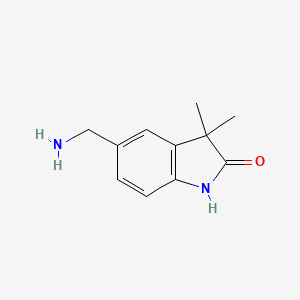
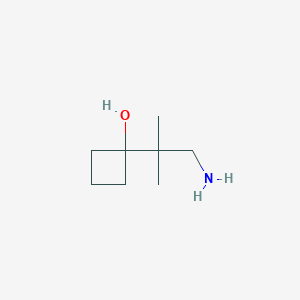

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)
![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)


